Caramiphen hydrochloride, chemically known as diethylaminoethyl-1-phenylcyclopentane-1-carboxylate hydrochloride, is a spasmolytic drug. [, ] It has been studied for its potential use in treating diseases of the basal ganglia, particularly Parkinson's disease, due to its ability to alleviate rigidity and tremors. [, ]
Caramiphen hydrochloride was first synthesized in the mid-20th century and has since been classified as an anticholinergic medication. It is derived from the chemical structure of phenothiazines and is often used in pharmaceutical formulations for its therapeutic properties. The compound is commercially available and can be sourced from chemical suppliers such as Sigma-Aldrich and Biosynth .
The synthesis of caramiphen hydrochloride involves several steps, typically starting from simpler organic precursors. The general method includes:
Specific technical parameters such as reaction temperatures, solvents (e.g., acetonitrile), and catalysts (e.g., DBU) are critical for optimizing yield and purity .
Caramiphen hydrochloride has a molecular formula of and a molecular weight of approximately 348.88 g/mol. The structural formula features a complex arrangement that includes:
The compound's three-dimensional conformation plays a crucial role in its biological activity, particularly in its interaction with acetylcholine receptors .
Caramiphen hydrochloride can participate in various chemical reactions, including:
These reactions are essential for understanding the stability and reactivity of caramiphen in different environments .
Caramiphen hydrochloride functions primarily as an antagonist at muscarinic acetylcholine receptors. Its mechanism involves:
This mechanism underpins its therapeutic applications, particularly in managing conditions like Parkinson's disease where cholinergic activity is dysregulated .
The physical and chemical properties of caramiphen hydrochloride include:
These properties are crucial for formulation development and determining appropriate storage conditions .
Caramiphen hydrochloride has several scientific applications:
The versatility of caramiphen makes it a valuable compound in both clinical settings and research environments .
Caramiphen hydrochloride (CAS 125-85-9) is chemically designated as 2-(Diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate hydrochloride. This synthetic compound features a cyclopentane ring with a phenyl substituent at the 1-position, esterified to a 2-diethylaminoethyl moiety, forming a hydrochloride salt. The molecular formula is C₁₈H₂₈ClNO₂ with a molar mass of 325.87 g/mol [5] [7]. X-ray crystallography reveals that the protonated tertiary amine forms an ionic bond with the chloride counterion, creating a stable crystalline structure that appears as a white to beige powder [5].
Key spectroscopic characteristics include:
Table 1: Structural Comparison of Caramiphen and Related Compounds
Compound | Core Structure | Key Substituents | Molecular Weight |
---|---|---|---|
Caramiphen HCl | 1-Phenylcyclopentane | -COOCH₂CH₂N(C₂H₅)₂•HCl | 325.87 g/mol |
Benactyzine | Diphenylacetic acid | -COOCH₂CH₂N(C₂H₅)₂•HCl | 347.87 g/mol |
Trihexyphenidyl | α-Cyclohexyl-α-phenyl-1-piperidinepropanol | -C(OH)CH₂CH₂N(C₅H₁₀) | 337.51 g/mol |
Procyclidine | α-Cyclohexyl-α-phenyl-1-pyrrolidinepropanol | -C(OH)CH₂CH₂N(CH₂)₄ | 323.49 g/mol |
The original synthesis developed by Geigy scientists involves a three-step sequence:
Modern optimization strategies focus on:
Critical process impurities include:
Table 2: Synthetic Route Optimization Parameters
Synthetic Step | Traditional Method | Optimized Method | Yield Improvement |
---|---|---|---|
Cyclopentanone Formation | Zn/Hg reduction, 8h | Pd/C hydrogenation, 2h | 68% → 92% |
Esterification | Reflux, 12h | MW 120°C, 35 min | 75% → 89% |
Salt Formation | Et₂O precipitation | Acetone/water crystallization | Purity 95% → 99.5% |
Caramiphen's pharmacological profile stems from its unique structural features enabling multi-target interactions:
Systematic modifications reveal key SAR trends:
Notable structural analogs with modified profiles:
Table 3: SAR Summary of Key Structural Modifications
Structural Element | Modification | Pharmacological Consequence | Potency Shift |
---|---|---|---|
Carboxylate Group | Ester → Amide | σ-1 affinity ↓, M1 affinity ↑ | IC₅₀ σ1: 25nM → 420nM |
Phenyl Ring | 4-Fluoro substitution | σ-1 affinity ↑, NMDA blockade ↑ | IC₅₀ σ1: 25nM → 10nM |
Diethylamino Group | Dimethylpropyl | Na⁺ channel blockade ↑, M1 affinity ↓ | Na⁺ IC₅₀: 58μM → 45μM |
Cyclopentane | Cyclohexane expansion | Brain penetration ↓, antitussive ↓ | Log P: 3.2 → 4.1 |
Caramiphen hydrochloride demonstrates solubility in:
Stability studies under ICH guidelines reveal:
Degradation pathways include:
Stabilization strategies:
Table 4: Stability Profile Under Different Storage Conditions
Condition | Temperature | Humidity | t₉₀ (Days) | Major Degradant |
---|---|---|---|---|
Long-term | 25°C | 60% RH | 730 | Des-ethyl caramiphen (<0.5%) |
Accelerated | 40°C | 75% RH | 112 | Carboxylic acid derivative (1.2%) |
Acidic (pH 1) | 37°C | - | 14 | Diethylaminoethanol |
Alkaline (pH 10) | 25°C | - | 0.33 | Phenylcyclopentanecarboxylic acid |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7